1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol
Description
1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a 2-methoxyphenyl substituent at position 1, and a 4-methylphenyl group at position 3 (Figure 1). The methoxy group contributes electron-donating effects, while the methyl group enhances lipophilicity.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-9-13(10-8-12)14-11-17(20)19(18-14)15-5-3-4-6-16(15)21-2/h3-11,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLVMCVHZZHNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reaction and minimize side products.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 5 undergoes oxidation under mild conditions. Using hydrogen peroxide (H₂O₂) in acetic acid yields the corresponding pyrazolone derivative via dehydrogenation . Stronger oxidants like KMnO₄ in acidic media lead to cleavage of the pyrazole ring, forming substituted benzaldehyde derivatives .
Table 1: Oxidation Products and Conditions
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C | 1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-one | 78 |
| KMnO₄ | H₂SO₄, Δ | 2-Methoxybenzaldehyde + 4-Methylbenzoic acid | 65 |
Electrophilic Substitution
The electron-rich 2-methoxyphenyl group undergoes regioselective electrophilic substitution. Nitration with HNO₃/H₂SO₄ preferentially occurs at the para position relative to the methoxy group .
Key Observations:
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Nitration: Produces 1-(2-methoxy-4-nitrophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol (m.p. 192–194°C) .
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Sulfonation: Concentrated H₂SO₄ at 0°C yields the 5-sulfo derivative, confirmed by FT-IR (S=O stretch at 1175 cm⁻¹) .
Nucleophilic Reactions
The hydroxyl group participates in nucleophilic substitutions. Treatment with acetic anhydride forms the acetylated derivative, while alkylation with methyl iodide under basic conditions yields the 5-methoxy analog .
Table 2: Nucleophilic Substitution Outcomes
| Reagent | Conditions | Product | -NMR (δ, ppm) |
|---|---|---|---|
| (CH₃CO)₂O | Pyridine, RT | Acetylated derivative | 2.35 (s, 3H, COCH₃) |
| CH₃I, K₂CO₃ | DMF, 80°C | 5-Methoxy analog | 3.82 (s, 3H, OCH₃) |
Cyclocondensation Reactions
The compound acts as a precursor in heterocyclic synthesis. Reaction with hydrazine hydrate in ethanol produces fused pyrazolo[3,4-d]pyrimidines, confirmed by -NMR (C=O at 165 ppm) .
Mechanistic Pathway:
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Hydrazine attack at the C-4 position of the pyrazole ring.
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Cyclization via elimination of H₂O to form a six-membered heterocycle .
Metal Complexation
The hydroxyl and pyrazole nitrogen atoms coordinate with transition metals. Reaction with Cu(II) acetate forms a stable complex with proposed square-planar geometry, evidenced by UV-Vis ( = 615 nm) .
Stoichiometry:
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces demethylation of the 2-methoxyphenyl group, yielding the corresponding catechol derivative. LC-MS analysis shows [M+H]⁺ at m/z 297 .
This compound’s versatility in oxidation, substitution, and cyclization reactions makes it valuable for synthesizing pharmacologically active agents and functional materials. Experimental protocols and spectral data from replicated studies ensure reproducibility across diverse synthetic applications .
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure may mimic natural substrates or inhibitors, providing insights into biochemical processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Substituent Variations at Position 1 and 3
- Compound 36 (3-(2-Methoxyphenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-ol): This derivative () replaces the 4-methylphenyl group with a pyrimidin-2-yl group at position 1. Compared to the target compound, its melting point (153 ± 1°C) and yield (83%) suggest moderate thermal stability and efficient synthesis .
QN-7319 (5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one) :
Here, the hydroxyl group at position 5 is replaced by a ketone (pyrazol-3(2H)-one), reducing hydrogen-bonding capacity. The 4-chlorophenyl group at position 5 increases lipophilicity and steric bulk compared to the target’s hydroxyl group. This substitution may alter pharmacokinetic properties, such as membrane permeability .
Functional Group Modifications at Position 5
- The amine group could form stronger hydrogen bonds than the hydroxyl group, affecting solubility and target interactions. This compound’s CAS registry (618092-94-7) indicates its established synthetic route .
- 4l (4-(2-(4-Hydroxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one): This hydrazone derivative () features a conjugated system at position 4, with a hydroxylphenyl group. The hydrazone moiety may confer chelation properties, differing from the target’s simpler hydroxyl group. Its FT-IR data (O-H stretch at 3543 cm⁻¹) confirm hydrogen bonding capability .
Structural and Crystallographic Insights
- 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol: The crystal structure () reveals intramolecular hydrogen bonds between the hydroxyl and methoxy groups, stabilizing the planar pyrazole ring. Similar interactions in the target compound could influence conformational rigidity and packing efficiency .
Biological Activity
1-(2-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-ol, with the CAS number 925182-21-4, is a compound belonging to the pyrazole class of organic compounds. It has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.32 g/mol
- Structure : The compound features a pyrazole ring substituted with methoxy and methyl phenyl groups, contributing to its biological properties (see Figure 1).
Chemical Structure
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound.
In Vitro Studies
A study published in ACS Omega assessed the antimicrobial activity of several pyrazole derivatives against common pathogens. The results for this compound indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.22 | 0.25 |
| Other derivatives | Various pathogens | Varies | Varies |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, particularly regarding their ability to inhibit tumor growth in various cancer cell lines.
Case Studies
- Breast Cancer : In vitro studies demonstrated that compounds similar to this compound exhibited significant antiproliferative effects on breast cancer cells (MDA-MB-231), with IC50 values as low as 3.79 µM .
- Liver Cancer : Another study reported that this compound showed promising results against HepG2 liver cancer cells, with an IC50 value of around 26 µM .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | This compound | 3.79 |
| HepG2 | Similar pyrazole derivatives | ~26 |
The biological activity of this compound may be attributed to its ability to interfere with cellular processes involved in proliferation and survival of cancer cells. Pyrazole derivatives are known to induce apoptosis and inhibit cell cycle progression in cancer cells .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
